molecular formula C8H14O B14654082 2-tert-Butoxybuta-1,3-diene CAS No. 50321-26-1

2-tert-Butoxybuta-1,3-diene

Cat. No.: B14654082
CAS No.: 50321-26-1
M. Wt: 126.20 g/mol
InChI Key: DGSKWRSFUOOZPU-UHFFFAOYSA-N
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Description

2-tert-Butoxybuta-1,3-diene is a conjugated diene derivative featuring a tert-butoxy (-OC(CH₃)₃) substituent at the 2-position of the butadiene backbone. The tert-butoxy group is a bulky, electron-donating substituent known to influence steric hindrance, stability, and reactivity in organic synthesis. Such derivatives are likely employed as intermediates in pharmaceuticals, agrochemicals, or polymer chemistry, similar to other functionalized butadienes .

Properties

CAS No.

50321-26-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-buta-1,3-dien-2-yloxy-2-methylpropane

InChI

InChI=1S/C8H14O/c1-6-7(2)9-8(3,4)5/h6H,1-2H2,3-5H3

InChI Key

DGSKWRSFUOOZPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxybuta-1,3-diene typically involves the formation of dienolates from methylcarbonyl compounds. This method has been used to access 1,3-dienes bearing various substituents, including silyloxy, alkyloxy, or phosphate groups . The reaction conditions often involve the use of strong bases to deprotonate the methylcarbonyl compounds, followed by the addition of electrophiles to form the desired diene.

Industrial Production Methods

Industrial production of 2-tert-Butoxybuta-1,3-diene may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxybuta-1,3-diene undergoes various types of chemical reactions, including:

    Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions for 2-tert-Butoxybuta-1,3-diene are limited.

    Substitution: Substitution reactions can occur, particularly at the allylic positions, where the double bonds are conjugated.

Common Reagents and Conditions

Common reagents used in the reactions of 2-tert-Butoxybuta-1,3-diene include hydrogen halides, strong acids, and bases. Reaction conditions can vary, but temperature and solvent choice play crucial roles in determining the reaction pathway and product distribution .

Major Products

The major products formed from the reactions of 2-tert-Butoxybuta-1,3-diene depend on the specific reaction conditions. For example, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products, with the distribution influenced by temperature and reaction kinetics .

Scientific Research Applications

2-tert-Butoxybuta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxybuta-1,3-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition reactions. The conjugated diene structure allows for electron delocalization, which stabilizes the intermediate carbocations and influences the reaction pathway . The molecular targets and pathways involved in its reactions are primarily related to its ability to participate in conjugated systems and form stable intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key comparisons with structurally related buta-1,3-dienes are summarized below, focusing on substituent effects and applications:

Compound Substituent Key Properties/Applications References
2-tert-Butoxybuta-1,3-diene tert-Butoxy (-OC(CH₃)₃) Hypothesized: High steric bulk may reduce electrophilic reactivity but enhance thermal stability. Potential intermediate in specialty polymer or drug synthesis. Inferred
Furanoeudesma-1,3-diene Fused furan ring Natural product with antihyperglycemic activity; isolated from Commiphora resins. Used in traditional medicine and fragrance industries.
Nitro-polyhalobuta-1,3-dienes Nitro (-NO₂) + halogens High electrophilicity enables SNVin reactions; used to synthesize pharmacologically active heterocycles.
2,3-Dimethylbuta-1,3-diene Methyl (-CH₃) Undergoes cyclization via biradical intermediates; studied for reaction mechanisms in organic synthesis.
Styrene-butadiene copolymer Polymer backbone Industrial rubber production; non-reactive in polymerized form, valued for elasticity and durability.

Data Table: Comparative Analysis of Buta-1,3-diene Derivatives

Property 2-tert-Butoxybuta-1,3-diene Nitro-polyhalobuta-1,3-dienes Furanoeudesma-1,3-diene 2,3-Dimethylbuta-1,3-diene
Substituent Type Alkoxy (tert-butoxy) Nitro + halogens Fused furan Alkyl (methyl)
Reactivity Profile Moderate electrophilicity High electrophilicity Low (natural product) Moderate (radical pathways)
Primary Applications Synthetic intermediate Pharmacological building blocks Traditional medicine Mechanistic studies
Key Reference

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